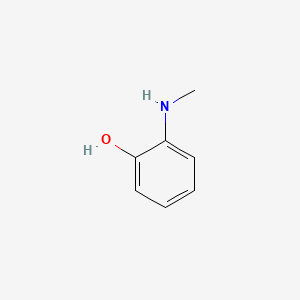

2-(Methylamino)phenol

Beschreibung

Significance of 2-(Methylamino)phenol as a Bifunctional Compound in Contemporary Chemistry

The defining characteristic of this compound is its bifunctionality, which arises from the presence of two distinct reactive functional groups: a nucleophilic hydroxyl group and a basic methylamino group. smolecule.com This dual functionality allows the molecule to participate in a wide array of chemical transformations, acting as a versatile building block in organic synthesis. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification, while the methylamino group can be involved in reactions characteristic of secondary amines, including N-alkylation, acylation, and the formation of heterocyclic structures.

The strategic placement of these groups in the ortho position facilitates intramolecular reactions, leading to the formation of various heterocyclic compounds. This intramolecular reactivity is a key feature that makes this compound a valuable precursor in the synthesis of more complex molecules. For instance, it can be used in condensation reactions with carbonyl compounds to form benzoxazines or in cyclization reactions to produce other nitrogen- and oxygen-containing heterocycles.

The compound is a pale yellow or brown crystalline solid. It exhibits slight solubility in water but is more soluble in organic solvents like ethanol (B145695) and dichloromethane.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | o-(Methylamino)phenol, N-Methyl-2-aminophenol, N-Methyl-2-hydroxyaniline |

| CAS Number | 611-24-5 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Melting Point | 89-94 °C |

| Appearance | Pale yellow or brown crystalline solid |

| Solubility | Slightly soluble in water; soluble in ethanol, dichloromethane |

Data sourced from multiple references. sigmaaldrich.comnih.govchemscene.comscbt.comsigmaaldrich.com

Interdisciplinary Relevance of this compound in Advanced Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis, finding applications in several interdisciplinary fields of chemistry. Its structural motif is a key component in the design and synthesis of molecules with specific functions, leading to its relevance in medicinal chemistry, materials science, and coordination chemistry.

In medicinal chemistry , derivatives of this compound are explored for their potential therapeutic properties. smolecule.com For example, fused polycyclic heterocycles synthesized from this compound have shown significant antitrypanosomal activities against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness, with low toxicity to mammalian cells. beilstein-journals.org The ability to modify both the hydroxyl and methylamino groups allows for the fine-tuning of a molecule's biological activity.

In the realm of coordination chemistry , this compound can act as a bidentate ligand, coordinating to metal ions through both the oxygen of the hydroxyl group and the nitrogen of the methylamino group. This ability to form stable chelate complexes makes it a valuable component in the development of new catalysts and metal-organic frameworks (MOFs).

Scope and Objectives of Academic Inquiry on this compound Research

Current academic research on this compound is multifaceted, with several key areas of investigation. One major focus is the development of novel synthetic methodologies that utilize this compound as a starting material. This includes the exploration of new catalytic systems to achieve highly selective and efficient transformations of the compound. For instance, recent studies have investigated the use of palladium-catalyzed carbonylation reactions with this compound as a heterobifunctional nucleophile to synthesize benzoxazepine derivatives. mdpi.com

Another significant area of research is the synthesis and evaluation of new derivatives of this compound with potential applications in medicine and materials science. Researchers are actively designing and creating novel molecules based on the this compound scaffold and testing their biological activities or material properties. This includes the synthesis of complex heterocyclic systems and the study of their structure-activity relationships. beilstein-journals.org

Furthermore, there is ongoing interest in the fundamental chemical and physical properties of this compound and its derivatives. This includes detailed spectroscopic and computational studies to better understand its electronic structure, reactivity, and interactions with other molecules. The synthesis of this compound can be achieved through various methods, including the N-methylation of aminophenol or the reduction of nitro compounds. smolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(methylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKKTXXMAQLGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209976 | |

| Record name | o-(Methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-24-5 | |

| Record name | 2-(Methylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Methylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(methylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylamino)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM886MY3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Methylamino Phenol

Strategic Approaches to the Synthesis of 2-(Methylamino)phenol

The construction of the this compound core can be achieved through several strategic synthetic routes, each with its own set of advantages and specific applications. These methods include catalytic amination, reduction of nitro precursors, and decarboxylation-based strategies, alongside the development of more sustainable, green chemistry protocols.

Catalytic Reaction Pathways for Phenol (B47542) Amination with Methylamine

The direct amination of phenols with amines represents a highly atom-economical and environmentally favorable route to substituted anilines, including this compound. This transformation can be effectively catalyzed by transition metals, with rhodium and ruthenium complexes showing particular promise. organic-chemistry.orgresearchgate.netnih.gov These catalysts facilitate the challenging keto-enol tautomerization of phenols through π-coordination, which then allows for a dehydrative condensation with an amine like methylamine. organic-chemistry.orgresearchgate.netnih.gov

A rhodium-catalyzed process, for instance, can provide access to a diverse range of anilines with water as the sole byproduct. organic-chemistry.orgnih.govacs.org The reaction mechanism is thought to involve the formation of an η⁵-phenoxo Rh(III) complex, which subsequently condenses with the amine to generate an iminium intermediate. This intermediate then tautomerizes and dissociates to yield the final aniline (B41778) product. organic-chemistry.org Similarly, ruthenium(II) complexes can catalyze the amination of phenols, proceeding through a [bis(η⁵-phenoxo)Ru] key intermediate. nih.gov The η⁵-phenoxo ligand in this system is crucial as it enhances the electron-withdrawing nature of the ruthenium center, thereby facilitating the substitution on the phenol complex. nih.gov

Table 1: Catalytic Systems for Phenol Amination

| Catalyst System | Amine | Key Features | Reference |

| [Cp*RhCl₂]₂ / Na₂CO₃ | Primary and secondary amines | Broad substrate scope, water as the only byproduct. | organic-chemistry.org |

| Ruthenium(II) complexes | Primary amines | Utilizes an in situ generated [bis(η⁵-phenoxo)Ru] intermediate. | nih.gov |

| Ru-PNP complex | Ammonia | Enables the preparation of primary amines from primary alcohols. | mdpi.com |

Reductive Synthesis of this compound from Nitro-Substituted Precursors

A well-established and versatile method for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor. This multi-step approach typically begins with a nitrophenol derivative, which is then subjected to a reduction step to convert the nitro group into an amino group.

For example, 2-amino-5-(substituted oxymethyl)-phenol compounds can be prepared from 5-substituted 2-nitrophenols through reduction. epo.org The reduction of the nitro group can be achieved using various standard reducing agents, including catalytic hydrogenation with catalysts like Raney nickel. google.com This method has been shown to produce the corresponding aminophenol in quantitative yield. google.com Another example is the synthesis of 2-methyl-5-nitrophenol, which can be subsequently reduced to the corresponding amine. prepchem.com The reduction in this case was performed on a Parr hydrogenator using Raney nickel. prepchem.com The direct synthesis of p-aminophenol from nitrobenzene (B124822) via catalytic hydrogenation and rearrangement is also a related green and efficient method. acs.orgacs.org

Table 2: Examples of Reductive Synthesis from Nitro Precursors

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

| 2-Methyl-6-nitro-aniline | Hydrogen / Raney Nickel | 2-Amino-6-methyl-phenol | Quantitative | google.com |

| 1-(1-Methylethoxy)-2-methyl-5-nitrobenzene | Hydrogen / Raney Nickel | 3-(1-Methylethoxy)-4-methyl-benzenamine | - | prepchem.com |

| 2-Nitro-5-aminomethyl-phenol derivative | Hydrazine hydrate | 2-Amino-5-(aminomethyl)phenol-derivative | 35-60% | google.com |

| Nitrobenzene | Pt–Sn/Al₂O₃ | p-Aminophenol | 85% selectivity | acs.org |

Decarboxylation-Based Synthetic Routes to this compound

Decarboxylation reactions offer a unique synthetic strategy for accessing aminophenols from readily available carboxylic acid precursors. This approach can involve the removal of a carboxyl group from an amino acid or a hydroxybenzoic acid derivative to yield the desired amine or phenol functionality.

A notable example is the tandem reduction and decarboxylation of nitro-substituted hydroxybenzoic acids to produce aminophenols. acs.org In this process, a multifunctional catalytic system, such as bimetallic FeRu nanoparticles on an amine-functionalized supported ionic liquid phase, can be employed. acs.org This system facilitates both the reduction of the nitro group and the subsequent decarboxylation of the carboxylic acid function in a one-pot reaction. For instance, 3-amino-4-hydroxybenzoic acid can be selectively decarboxylated to 2-aminophenol (B121084) in nearly quantitative yield. acs.org The decarboxylation of amino acids is a fundamental biochemical reaction that leads to the formation of biogenic amines, and similar principles can be applied in synthetic organic chemistry. uomustansiriyah.edu.iqresearchgate.net The conversion of benzoic acid derivatives to phenols is another relevant transformation that can be part of a decarboxylation-based route. organic-chemistry.org

Table 3: Decarboxylation-Based Synthesis of Phenol Derivatives

| Precursor | Catalyst/Conditions | Product | Yield | Reference |

| 3-Amino-4-hydroxybenzoic acid | Fe₂₅Ru₇₅@SILP+IL-NEt₂ | 2-Aminophenol | >99% | acs.org |

| 3-Acetyl-4-hydroxybenzoic acid | Fe₂₅Ru₇₅@SILP+IL-NEt₂ | 2-Ethylphenol | >99% | acs.org |

| Histidine | Histidine decarboxylase / B₆-PO₄ | Histamine | - | uomustansiriyah.edu.iq |

| Tyrosine | Tyrosine decarboxylase | Tyramine | - | uomustansiriyah.edu.iq |

Green Chemistry Protocols and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including derivatives of this compound. These protocols aim to minimize waste, reduce the use of hazardous reagents, and employ renewable resources and energy-efficient processes.

One green approach involves the use of electrosynthesis. For instance, a TEMPO-catalyzed electrochemical method has been developed for the dehydrogenative cyclocondensation of o-aminophenols to produce pharmaceutically valuable 2-aminophenoxazinones. rsc.org This method avoids the need for stoichiometric oxidants. Another green strategy is the catalytic reduction of nitrophenols using nano-catalysts supported on natural materials, such as nano-nickel on aragonite for the synthesis of p-aminophenol. scinito.ai The use of pressurized CO₂/H₂O systems for the one-pot catalytic hydrogenation and rearrangement of nitrobenzene to p-aminophenol is another environmentally benign protocol that eliminates the need for mineral acids. acs.org Furthermore, the development of synthetic methods in aqueous media, using bio-based catalysts, or under microwave irradiation are all part of the toolkit for the sustainable synthesis of complex molecules derived from aminophenols. mdpi.comroyalsocietypublishing.orggoogle.com

Table 4: Green Synthesis Protocols for Aminophenol Derivatives

| Method | Precursor | Product | Key Green Feature | Reference |

| TEMPO-catalyzed electrosynthesis | o-Aminophenols | 2-Aminophenoxazinones | Avoids stoichiometric oxidants | rsc.org |

| Catalytic reduction | p-Nitrophenol | p-Aminophenol | Nano-nickel catalyst on natural aragonite support | scinito.ai |

| Catalytic hydrogenation | Nitrobenzene | p-Aminophenol | Pressurized CO₂/H₂O system, avoids mineral acids | acs.org |

| Condensation in ethanol (B145695) with ZnO nanoparticles | Benzaldehyde derivatives and 2-aminophenol | Schiff bases | Use of a recyclable catalyst and a green solvent | mdpi.com |

Derivatization and Structural Modification of this compound Scaffolds

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives with diverse applications. Structural modifications can be readily achieved through various chemical transformations, with the synthesis via Schiff base reduction being a particularly important and widely used mechanism.

Synthesis via Schiff Base Reduction Mechanisms Involving this compound Analogues

The formation of a Schiff base (or imine) followed by its reduction is a classic and highly effective method for the synthesis of secondary amines, including analogues of this compound. This two-step process typically involves the condensation of a primary amine with an aldehyde or ketone to form the C=N double bond of the Schiff base, which is then selectively reduced to a C-N single bond.

A common approach for the reduction of Schiff bases is the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727). researchgate.netajrconline.org This reagent is a selective reducing agent for the imine group. ajrconline.orgnih.gov For example, Schiff bases derived from the reaction of an aldehyde with an aromatic amine can be selectively reduced to the corresponding aryl amino methyl derivatives. researchgate.net This methodology has been applied to synthesize a variety of secondary amines with potential biological activities. researchgate.netajrconline.org The synthesis can be performed as a one-pot reaction or as a stepwise process with the isolation of the intermediate Schiff base. The direct reductive amination, where the Schiff base is formed and reduced in situ, is often more efficient as it avoids the isolation of the intermediate. nih.gov

Table 5: Synthesis of Amines via Schiff Base Reduction

| Aldehyde/Ketone | Amine | Reducing Agent | Product Type | Reference |

| Substituted salicylaldehydes | Primary amines | Sodium triacetoxyborohydride | Secondary amino esters | nih.gov |

| 2-Hydroxy-3-iodo-5-phenyl benzaldehyde | - | Sodium borohydride | Secondary amines | ajrconline.org |

| 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | p-Anisidine | Sodium borohydride | N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines | researchgate.net |

| Salicylaldehyde (B1680747) derivatives | 2-Aminophenol | - (Schiff base formation) | Schiff bases | rsc.org |

Mannich Reaction in the Formation of this compound-Related Bases and Derivatives

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. In the context of phenols, which are sufficiently acidic, this reaction facilitates the introduction of an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group, to yield what are known as Mannich bases. These products serve as valuable intermediates in the synthesis of a wide array of pharmacologically and synthetically important molecules. clockss.orgadichemistry.comscribd.com

The reaction involves the condensation of a compound with an active hydrogen atom (in this case, this compound), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. For the synthesis of derivatives of this compound, either the inherent methylamino group can participate, or an external amine can be used if the reaction conditions are controlled. The general mechanism commences with the formation of an iminium ion from the aldehyde and the amine, which then undergoes electrophilic attack by the electron-rich phenol ring. adichemistry.com

While specific examples detailing the Mannich reaction of this compound are not extensively documented in the provided results, the reactivity of similar phenolic compounds provides a strong basis for predicting its behavior. For instance, phenol itself reacts with formaldehyde (B43269) and dimethylamine (B145610) to yield a trisubstituted product. adichemistry.com The reaction of eugenol (B1671780) with formaldehyde and dimethylamine under reflux conditions produces 4-allyl-6-(dimethylamino)methyl-2-methoxy phenol in high yield. kemdikbud.go.id This indicates the high reactivity of the phenolic ring towards aminomethylation. Given the activating nature of both the hydroxyl and the methylamino groups in this compound, it is expected to be highly reactive in the Mannich reaction.

A related and more contemporary method is the Petasis borono-Mannich reaction, which offers a catalyst-free pathway for the synthesis of aminomethylphenol derivatives. ontosight.ai This reaction involves the use of an organoboronic acid, an amine, and a salicylaldehyde derivative, and could foreseeably be adapted for the synthesis of complex derivatives starting from precursors of this compound. ontosight.ai

Table 1: Examples of Mannich Reactions with Phenolic Compounds

| Phenolic Substrate | Aldehyde | Amine | Product | Reference |

| Eugenol | Formaldehyde (37%) | Dimethylamine (40%) | 4-allyl-6-(dimethylamino)methyl-2-methoxy phenol | kemdikbud.go.id |

| Phenol | Formaldehyde | Dimethylamine | Trisubstituted aminomethyl phenol | adichemistry.com |

| 2-Methylcyclohexanone | Formaldehyde | Dimethylaminium chloride | 2-[(dimethylamino)methyl]-6-methylcyclohexanone | adichemistry.comscribd.com |

Electrochemical Synthesis of Sulfonyl Derivatives from p-Methylaminophenol

Electrochemical methods offer a green and efficient alternative for the synthesis of various organic compounds, including derivatives of aminophenols. A notable example is the electrochemical synthesis of sulfonyl derivatives of p-methylaminophenol, a structural isomer of this compound. This process provides a model for the potential electrochemical transformations of this compound.

The synthesis is carried out by the reaction of electrochemically generated p-methylquinoneimine with sulfinic acids. nih.govresearchgate.net By controlling the electrode potential, it is possible to selectively synthesize mono-, bis-, and tris-sulfonylated p-methylaminophenol derivatives in a one-pot reaction under environmentally benign conditions. nih.govresearchgate.net This method highlights the ability to achieve product diversity simply by tuning the applied potential.

The reaction mechanism for the formation of monosulfonyl derivatives is proposed to be an EC (electrochemical-chemical) mechanism, while the formation of bis- and tris-sulfonyl derivatives follows an ECEC (electrochemical-chemical-electrochemical-chemical) pathway. nih.gov The kinetics of these reactions have been studied using cyclic voltammetry, and the observed homogeneous rate constants have been estimated at various pH values. nih.gov

The synthesized mono-sulfonyl-p-(methylamino)phenol derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The results indicated that these compounds were generally more active against Staphylococcus aureus. nih.gov

Given that the electrochemical oxidation of 2-methylaminophenol has also been studied, it is plausible that a similar strategy could be employed for the synthesis of sulfonyl derivatives of this compound. researchgate.net The ortho-disposition of the functional groups might influence the regioselectivity of the sulfinylation and the stability of the resulting quinoneimine intermediate.

Table 2: Electrochemical Synthesis of Sulfonyl Derivatives of p-Methylaminophenol

| Product Type | Reactants | Key Condition | Mechanism | Reference |

| Mono-sulfonyl (MSP) | p-Methylaminophenol, Sulfinic acids | Controlled electrode potential | EC | nih.govresearchgate.net |

| Bis-sulfonyl (BSP) | p-Methylaminophenol, Sulfinic acids | Higher electrode potential | ECEC | nih.govresearchgate.net |

| Tris-sulfonyl (TSP) | p-Methylaminophenol, Sulfinic acids | Further increased potential | ECEC | nih.govresearchgate.net |

Alkylation and Other Substitution Reactions of the Amino and Phenolic Functionalities

The presence of both a phenolic hydroxyl group and a secondary amino group in this compound allows for a variety of alkylation and substitution reactions. The selectivity of these reactions (N-alkylation vs. O-alkylation) can often be controlled by the choice of reagents and reaction conditions.

Alkylation of the phenolic hydroxyl group can be achieved using alkyl halides or other alkylating agents. For instance, the methylation of a related Mannich base, 4-allyl-6-(dimethylamino)methyl-2-methoxy phenol, was accomplished using methyl iodide in ethanol, leading to a quaternary ammonium (B1175870) salt. kemdikbud.go.idresearchgate.net

The amino group can also undergo substitution reactions. A notable example is the palladium-catalyzed aminocarbonylation of aryl bromides with this compound. rsc.org In these reactions, this compound acts as a nucleophile, reacting with electron-withdrawing group substituted 2-bromofluorobenzenes to produce the corresponding tertiary amides in moderate yields. rsc.org

Furthermore, the synthesis of more complex derivatives can be achieved through multi-step sequences involving substitution reactions. For example, a synthesis of 4-allyl-6-hydroxymethyl-2-methoxy phenol from eugenol involved an initial Mannich reaction, followed by methylation of the resulting aminomethylphenol with methyl iodide, and finally a nucleophilic substitution of the resulting quaternary ammonium salt with sodium hydroxide (B78521) to yield the hydroxymethyl derivative. kemdikbud.go.idresearchgate.net

The development of regioselective alkylation methods for aminophenols is of significant interest, as the resulting tertiary aminophenols can serve as useful chiral ligands in asymmetric catalysis. researchgate.net Methodologies for the selective N-alkylation or O-alkylation of 2-aminophenols using ionic liquids have been developed, offering an environmentally friendly approach to synthesizing derivatives such as benzo nih.govCurrent time information in Bangalore, IN.oxazin-2-ones and benzo nih.govCurrent time information in Bangalore, IN.oxazin-3-ones. researchgate.net

Reaction Mechanisms and Pathways Involving this compound

Electrophilic Aromatic Substitution Reactivity Enhanced by Amino and Phenolic Groups

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the hydroxyl (-OH) and the methylamino (-NHCH₃) groups. Both of these groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. smolecule.combyjus.com

The hydroxyl group activates the ring through resonance by donating a lone pair of electrons from the oxygen atom, which delocalizes the negative charge into the aromatic system. byjus.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. smolecule.combyjus.com Similarly, the nitrogen atom of the methylamino group also possesses a lone pair of electrons that can be delocalized into the ring, further enhancing its reactivity.

In this compound, the hydroxyl group is at position 1 and the methylamino group is at position 2. The positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the methylamino group are 1 and 3, and the para position is 5. The combined effect of these two groups will strongly activate positions 4 and 6 for electrophilic attack. The steric hindrance from the adjacent methylamino group might slightly disfavor substitution at position 3.

Common electrophilic aromatic substitution reactions that phenols readily undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com For highly activated rings like phenol, these reactions can often proceed under milder conditions than for benzene (B151609). For example, the nitration of phenol with dilute nitric acid yields a mixture of ortho- and para-nitrophenols, while concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com Similarly, halogenation of phenol with bromine water results in the formation of a white precipitate of 2,4,6-tribromophenol, even in the absence of a Lewis acid catalyst. byjus.com It is highly probable that this compound would exhibit similar or even enhanced reactivity in these transformations.

Oxidative Transformations Leading to Quinone-like Structures and Their Mechanisms

Phenols and aminophenols are susceptible to oxidation, which can lead to the formation of quinone and quinone-like structures. smolecule.comacs.org The oxidation of this compound can be expected to yield ortho-quinone imine structures through a process that involves the loss of two electrons and two protons.

The electrochemical oxidation of aminophenol derivatives has been studied, providing insight into the likely oxidative pathways for this compound. researchgate.net Studies on the electrochemical oxidation of ortho- and para-aminophenol derivatives have shown that their oxidation pathways are distinct. The oxidation of para-aminophenols typically leads to the formation of p-benzoquinone through the hydrolysis of the initially formed p-quinoneimine. researchgate.net In contrast, the electrochemical oxidation of ortho-aminophenol derivatives, including 2-methylaminophenol, is often accompanied by dimerization reactions. researchgate.net

The mechanism of oxidation is believed to proceed via the formation of a radical cation, which can then undergo further oxidation and deprotonation to form a quinone-imine. This highly reactive intermediate can then participate in subsequent reactions. For instance, in the presence of nucleophiles, such as sulfinic acids, the electrogenerated quinoneimine can undergo Michael-type addition reactions. nih.govresearchgate.net

The oxidation of phenols to ortho-quinones can also be achieved using chemical oxidants like o-iodoxybenzoic acid (IBX). nih.gov This method has been shown to be regioselective for the conversion of phenols to o-quinones, particularly for phenols containing at least one electron-donating group. nih.gov Given the electron-rich nature of this compound, it is a likely candidate for such a transformation. The resulting o-quinones are versatile synthetic intermediates that can undergo various reactions, including reduction to catechols and participation in Diels-Alder and other cycloaddition reactions. nih.gov

The formation of quinones from the oxidation of phenolic compounds can have toxicological implications, as quinones are redox-active molecules that can generate reactive oxygen species (ROS) through redox cycling, leading to cellular oxidative stress. acs.org

Nucleophilic Addition Reactions and Their Synthetic Utility

While the electron-rich aromatic ring of this compound is primed for electrophilic attack, the molecule can also participate in nucleophilic reactions, primarily through its amino and hydroxyl functionalities.

The amino group of this compound can act as a nucleophile. For example, in a base-promoted reaction, the amino group of 2-aminophenol can undergo nucleophilic addition to a cyano group. rsc.org This type of reactivity is central to the synthesis of dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.oxazepin-11-amines from 2-aminophenols and 2-fluorobenzonitriles. The proposed mechanism involves an initial base-promoted nucleophilic substitution of the fluorine atom by the phenoxide, followed by an intramolecular nucleophilic addition of the amino group to the nitrile. rsc.org A similar reaction pathway could be envisioned for this compound.

The phenolic hydroxyl group, especially after deprotonation to the more nucleophilic phenoxide, can also participate in nucleophilic reactions. However, it is generally considered to be less nucleophilic than an amino group. nih.gov

The synthetic utility of nucleophilic addition reactions involving aminophenols is significant. For instance, the synthesis of eugenol derivatives has been accomplished through a sequence that includes a nucleophilic substitution reaction. After forming a quaternary ammonium salt from a Mannich base, treatment with sodium hydroxide resulted in a nucleophilic substitution that yielded a hydroxymethyl phenol derivative. kemdikbud.go.idresearchgate.net This demonstrates how the aminomethyl group, introduced via a Mannich reaction, can be transformed through a subsequent nucleophilic substitution, expanding the synthetic versatility of the initial aminophenol.

Furthermore, studies on the nucleophilic addition of amines to arynes, such as 2,3-pyridyne, have shown that amines can act as effective nucleophiles to form new C-N bonds. nih.gov While not a direct reaction of this compound, this illustrates a fundamental mode of reactivity for the amino group that could be relevant in certain synthetic contexts.

Investigations into Photo-Induced Proton Transfer Processes in Related Iminophenols

Photo-induced proton transfer (PIPT) is a fundamental chemical reaction that plays a crucial role in various natural and artificial molecular systems. While direct studies on this compound are limited in this specific context, research on structurally related iminophenol compounds, such as 2-(N-methyl-α-iminoethyl)-phenol, provides significant insights into these processes.

Quantum chemical calculations on 2-(N-methyl-α-iminoethyl)-phenol have shown that upon electronic excitation, an intramolecular proton transfer occurs. The ground state of this molecule exists in two tautomeric forms: the enol form, where the proton is bonded to the oxygen atom of the phenol group, and the cis-keto form, where the proton is bonded to the nitrogen of the imine group. vu.lt After photo-excitation, the protonated Schiff base twists out of the molecular plane. vu.lt

The molecule can then return to its initial state through two primary energy relaxation pathways:

Photon Emission: The molecule can relax by emitting a photon from the excited-state minimum. vu.lt

Non-Radiative Conversion: The molecule can undergo a non-radiative transition back to the ground state through a conical intersection. vu.lt

The presence of a polar solvent, such as water, significantly alters the potential energy surfaces of both the ground and excited states. These solvent interactions can explain the formation of intermediate photoproducts observed in aromatic anils in polar environments. vu.lt Studies on other related systems, like 2-(1H-imidazol-2-yl)phenols, also highlight the phenomenon of Excited State Intramolecular Proton-electron Transfer (ESIPT), which can lead to large Stokes shifts in fluorescence, indicating substantial geometric changes between the ground and excited states. researchgate.net

Reactivity Towards Nitrogen Oxides: Mechanisms of NO₂ Absorption

The reactivity of phenolic compounds towards nitrogen oxides is an area of significant environmental and industrial interest. Studies on compounds structurally similar to this compound, such as 4-methylaminophenol sulfate (B86663), have demonstrated high efficiency in absorbing nitrogen dioxide (NO₂). acs.org

Research investigating NO₂ absorption in aqueous solutions containing 4-methylaminophenol sulfate has shown that it is a highly effective agent for removing NO₂ from gas streams. acs.org The primary mechanism involves the reaction of NO₂ with the phenolic group. The predominant pathway is believed to be hydrogen abstraction from the hydroxyl group, which leads to the formation of a phenoxy radical and nitrous acid (HNO₂). nih.govresearchgate.net The resulting nitrite (B80452) (NO₂⁻) is the main reaction product found in the aqueous solution, with no significant formation of nitrate (B79036) detected. acs.org

Interestingly, under the investigated conditions, the amine group in 4-methylaminophenol sulfate does not appear to be the primary reactive site. acs.org While amines can react with NO₂ to form a nitrogen-centered radical (R₂N•), the experimental evidence, which shows that the amount of absorbed NO₂ corresponds well with the amount of nitrite found, suggests this reaction is not significant in this system. acs.org

The efficiency of NO₂ absorption is dependent on the concentration of the phenolic additive. For instance, in one study, a 2 mM solution of 4-methylaminophenol sulfate was capable of absorbing over 90% of the incoming NO₂. acs.org

Table 1: NO₂ Absorption Efficiency with Varying Concentrations of 4-Methylaminophenol Sulfate

| 4-Methylaminophenol Sulfate Concentration (mM) | Initial NO₂ Inlet Concentration (ppm) | Final NO₂ Outlet Concentration (ppm) | Absorption Efficiency (%) |

| 0 (Pure Water) | 50 | ~43 | ~15% |

| 0.5 | 50 | 13 | >60% (initially) |

| 1.0 | 50 | <10 | >80% (initially) |

| 2.0 | 50 | <5 | >90% (initially) |

This table is generated based on data reported for 4-methylaminophenol sulfate and is intended to illustrate the reactivity of related phenolic amines towards NO₂. acs.org

The general mechanism for NO₂ uptake by biological or chemical surfaces often involves its reaction with constituents of a surface lining layer. nih.gov The reaction is typically first-order with respect to the NO₂ concentration (at levels below 10 ppm) and is dependent on the available aqueous substrate. nih.gov

Iii. Coordination Chemistry and Ligand Design Principles of 2 Methylamino Phenol and Its Derivatives

2-(Methylamino)phenol as a Ligand in Metal Complexation

The structure of this compound, featuring a phenolic hydroxyl group and a methylamino substituent on the phenol (B47542) ring, allows it to function as an effective ligand in coordination chemistry. Its ability to be incorporated into more complex molecular frameworks further enhances its utility in creating sophisticated ligand architectures for various applications. rug.nl

The coordinating power of this compound and its derivatives stems from the presence of nitrogen and oxygen donor atoms. ajgreenchem.com The phenolic oxygen, upon deprotonation, becomes a negatively charged donor, while the nitrogen of the amino group acts as a neutral donor. This combination of a "hard" oxygen donor and a "softer" nitrogen donor allows for effective binding to a wide range of metal ions. The steric and electronic properties of these donor atoms can be fine-tuned by modifying the substituents on the aromatic ring or the amino group, thereby influencing the stability and reactivity of the resulting metal complexes. researchgate.net

The this compound scaffold serves as a valuable building block for the synthesis of multidentate ligands. rug.nlresearchgate.net Through reactions like the Mannich reaction or Schiff base condensation, it is possible to introduce additional coordinating groups, thereby increasing the denticity of the ligand. rug.nlresearchgate.net For instance, Schiff base ligands derived from the condensation of a salicylaldehyde (B1680747) derivative with an amine containing the this compound moiety can result in tridentate or tetradentate ligands. researchgate.netresearchgate.net These multidentate ligands are capable of forming highly stable, chelated complexes with metal ions. ajgreenchem.comresearchgate.net The design of these ligand architectures can be tailored to create specific coordination geometries around the metal center, which in turn governs the physical and chemical properties of the complex. researchgate.net

Nature of Nitrogen and Oxygen Donor Sets in Ligand Design

Synthesis and Characterization of Metal Complexes of this compound Ligands

The versatility of this compound-based ligands has led to the synthesis and characterization of a wide array of metal complexes, each exhibiting unique structural and electronic features.

Iron(III) complexes incorporating ligands derived from this compound have been synthesized and extensively studied. researchgate.netresearchgate.netresearchgate.net These complexes are often prepared by reacting an iron(III) salt with the pre-synthesized ligand in a suitable solvent. scirp.org X-ray crystallography has revealed that the iron(III) center in these complexes typically adopts a distorted octahedral or square pyramidal geometry, coordinated by the nitrogen and oxygen atoms of the ligand(s) and, in some cases, additional solvent molecules or counter-ions. researchgate.netrsc.org

Spectroscopic techniques provide valuable insights into the electronic structure of these complexes. For instance, UV-Vis spectroscopy often reveals ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the interaction between the phenolate (B1203915) oxygen and the iron(III) center. researchgate.netresearchgate.net

The magnetic properties of these iron(III) complexes are particularly noteworthy. Depending on the specific ligand environment, they can exhibit different spin states. acs.org Some complexes are consistently high-spin, while others can display spin-crossover (SCO) behavior, where a transition between high-spin and low-spin states occurs as a function of temperature. rsc.orgresearchgate.netrsc.org This phenomenon is highly sensitive to the ligand field strength and intermolecular interactions within the crystal lattice. rsc.orgresearchgate.net

Table 1: Magnetic Properties of Selected Iron(III) Complexes with this compound Derivatives

| Complex | Spin State Behavior | Transition Temperature (T1/2) | Hysteresis Width (K) | Reference |

|---|---|---|---|---|

| [Fe(HL)2]ClO4 | Abrupt Spin Transition | T1/2↓ = 158 K, T1/2↑ = 190 K | 32 | rsc.org |

| [Fe(HL)(L)] | Gradual, Incomplete Spin Transition | - | - | rsc.org |

| [Fe(L2)(HIm)2]ClO4·H2O | Spin-Crossover | ~199 K (estimated from graph) | - | acs.org |

Note: HL and L represent different protonation states of a Schiff base ligand derived from 2-methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol. L2 is N,N'-4-chloro-o-phenylenebis(3-methoxysalicylideneimine) and HIm is imidazole.

Copper(II) complexes with ligands derived from this compound, particularly Schiff base derivatives, have been widely synthesized and characterized. researchgate.netresearchgate.netnih.gov These complexes typically form through the reaction of a copper(II) salt with the ligand, resulting in coordination through the phenolate oxygen and the imine or amine nitrogen atoms. researchgate.net The resulting complexes often exhibit square planar or distorted square pyramidal geometries. researchgate.net The formation of these complexes can lead to an enhancement of certain biological activities compared to the free ligands. researchgate.netnih.gov Studies have shown that these copper(II) complexes can exhibit significant cytotoxicity against various cancer cell lines. researchgate.netnih.gov

The coordination chemistry of this compound derivatives with palladium(II) is marked by the observation of different coordination modes. Depending on the specific ligand architecture and reaction conditions, these ligands can coordinate to the palladium(II) center in either a bidentate or a tridentate fashion. iucr.orgnih.goviucr.org For instance, a ligand incorporating two this compound units can coordinate to a single palladium(II) ion using two nitrogen atoms (bidentate, κ²) or two nitrogen atoms and one of the phenolate oxygens (tridentate, κ³). iucr.orgnih.goviucr.org The observation of both coordination modes, sometimes within the same crystal structure, suggests a dynamic equilibrium where the phenolate group can reversibly bind to the metal center. iucr.orgnih.goviucr.org These complexes typically adopt a square-planar geometry, which is characteristic of palladium(II) chemistry. iucr.orgnih.goviucr.org

Molybdenum(VI) Complexes: Synthesis of Oxo and Dioxo Species

The synthesis of oxo and dioxo molybdenum(VI) complexes incorporating derivatives of this compound has been a subject of significant research, largely driven by their relevance as models for molybdoenzymes. These enzymes play crucial roles in various biological transformations.

A common synthetic route to dioxo-molybdenum(VI) complexes involves the reaction of a suitable molybdenum precursor, such as [MoO₂Cl₂(THF)₂], with the desired this compound-based ligand. For instance, a series of molybdenum(VI) dioxo complexes with the general formula [MoO₂ClL(X)] have been synthesized using potentially monoanionic tridentate phenolate ligands derived from 4,6-di-tert-butyl-2-{[(X)methylamino]methyl}-phenolate. nih.gov In these syntheses, the η²-coordinate pyrazolate complex [MoO₂Cl(η²-t-Bu₂pz)] serves as a convenient starting material, allowing for the facile exchange of the pyrazolate ligand with the phenolate ligands in toluene (B28343) at room temperature. nih.gov This method has proven effective for preparing a range of complexes with different pendant donor groups (X), yielding yellow to red powders in good yields. nih.gov

Characterization of these complexes using techniques such as IR, UV/vis, NMR spectroscopy, and mass spectrometry, alongside elemental analysis, has confirmed their proposed structures. nih.gov Single-crystal X-ray diffraction analysis of selected complexes has revealed a six-coordinate molybdenum atom in a distorted octahedral environment, with the tridentate ligand coordinating in a fac (facial) manner. nih.gov DFT calculations have been employed to establish the optimized geometries and relative free energies of possible isomers, corroborating the experimental observations. nih.gov

The reactivity of these dioxo-molybdenum(VI) complexes is of particular interest. For example, they can participate in oxygen atom transfer (OAT) reactions. The reaction of [MoO₂ClL(OMe)] with trimethylphosphine (B1194731) (PMe₃) results in the formation of the monooxo molybdenum(IV) compound, cis,mer-[MoOCl₂(PMe₃)₃], demonstrating the ability of these complexes to transfer an oxygen atom. nih.gov

Furthermore, the synthesis of dioxo-molybdenum(VI) complexes with different ligand systems, such as those derived from 2,6-bis[hydroxyl(methyl)amino]-4-morpholino-1,3,5-triazine, has been explored. acs.org These complexes have shown catalytic activity in the oxidation of sulfides. acs.org Mechanistic studies, including ¹⁸O-labeling experiments, suggest that the reaction proceeds through a η¹-Mo(OOH) hydroperoxido species formed by proton transfer between the complex and hydrogen peroxide. acs.org

The synthesis of peroxo complexes of molybdenum(VI) is typically achieved by reacting a molybdenum precursor like MoO₃ with hydrogen peroxide in the presence of the desired ligand. scispace.com This approach has been widely used to generate a variety of peroxo species. scispace.com

Table 1: Selected Dioxo-Molybdenum(VI) Complexes with this compound Derivatives

| Complex | Ligand (L(X)) | Pendant Donor (X) | Coordination | Reference |

| 1 | 4,6-di-tert-butyl-2-{[(2'-methoxyethyl)methylamino]methyl}-phenolate | 2'-methoxyethyl | fac-tridentate | nih.gov |

| 2 | 4,6-di-tert-butyl-2-{[(2'-ethylthioethyl)methylamino]methyl}-phenolate | 2'-ethylthioethyl | fac-tridentate | nih.gov |

| 3 | 4,6-di-tert-butyl-2-{[(2'-diethylaminoethyl)methylamino]methyl}-phenolate | 2'-diethylaminoethyl | fac-tridentate | nih.gov |

| 4 | 4,6-di-tert-butyl-2-{[(2'-dimethylaminoethyl)methylamino]methyl}-phenolate | 2'-dimethylaminoethyl | fac-tridentate | nih.gov |

Zinc(II) and Zirconium Complexes: Stereochemistry and Catalytic Implications

Zinc(II) and Zirconium(II) complexes featuring this compound-type ligands have garnered attention for their interesting stereochemistry and potential applications in catalysis, particularly in polymerization reactions.

Zinc(II) Complexes:

Zinc(II) complexes with Schiff base ligands derived from the condensation of salicylaldehyde derivatives and various amines, including those related to this compound, have been extensively studied. researchgate.netresearchgate.net The resulting complexes often exhibit a variety of coordination geometries, including tetrahedral, square planar, square pyramidal, and octahedral, depending on the specific ligand structure and the presence of co-ligands. researchgate.netajgreenchem.comresearchgate.net For instance, zinc(II) complexes with quadridentate Schiff bases derived from salicylaldehyde and polymethylenediamines can adopt either a 4-coordinate tetrahedral geometry or a 5-coordinate structure, influenced by steric effects. researchgate.net

The stereochemistry around the zinc center is a critical factor in determining the catalytic activity of these complexes. For example, zinc(II) complexes supported by NNO-tridentate Schiff base ligands have shown high activity and controllability in the ring-opening polymerization (ROP) of lactide. researchgate.net The mechanism of polymerization often involves a coordination-insertion pathway, where the monomer coordinates to the metal center before insertion into the metal-alkoxide bond. researchgate.netresearchgate.net

Dinuclear zinc(II) complexes are also common, often featuring bridging phenoxide groups from the Schiff base ligands. researchgate.net These complexes can exhibit distorted square pyramidal coordination geometries around the zinc ions. researchgate.net The formation of such dinuclear species can have significant implications for their catalytic behavior. nih.gov

Zirconium(II) Complexes:

Zirconium complexes with amine-bis(phenolate) ligands, which share structural similarities with derivatives of this compound, have been investigated as catalysts for the polymerization of α-olefins like 1-hexene. researchgate.net The catalytic activity of these zirconium complexes is highly dependent on the structural parameters of the ligand periphery. researchgate.net These catalysts are often activated by co-catalysts such as methylaluminoxane (B55162) (MAO).

The design of the ligand framework, including the nature of the substituents on the phenolate rings and the type of amine donor, plays a crucial role in controlling the polymerization process. These structural modifications can influence the electronic and steric environment around the zirconium center, thereby affecting the catalyst's reactivity, selectivity, and the properties of the resulting polymer.

Catalytic Implications:

The catalytic potential of both zinc(II) and zirconium(II) complexes with this compound-type ligands is a major focus of research. In the case of zinc complexes, their application in the ROP of cyclic esters like lactide and ε-caprolactone is well-documented. researchgate.netresearchgate.netnih.gov Mechanistic studies have provided insights into the active species and the polymerization pathway, often involving equilibria between mononuclear and dinuclear species. nih.gov

For zirconium complexes, their utility in olefin polymerization is a key area of investigation. researchgate.net The ability to tune the ligand structure allows for the development of catalysts with specific properties for producing polyolefins with desired characteristics.

Table 2: Examples of Zinc(II) and Zirconium(II) Complexes and their Catalytic Applications

| Metal | Ligand Type | Application | Reference |

| Zinc(II) | Salicylaldimine Schiff base | Ring-opening polymerization of lactide | researchgate.net |

| Zinc(II) | Bis(phenolato)amine | Ring-opening polymerization of ε-caprolactone | researchgate.netnih.gov |

| Zinc(II) | NNO-tridentate Schiff base | Ring-opening polymerization of lactide | researchgate.net |

| Zirconium(II) | Amine-bis(phenolate) | 1-Hexene polymerization | researchgate.net |

Structure-Activity Relationships in this compound-Metal Complexes

The relationship between the structure of this compound-based metal complexes and their resulting activity is a cornerstone of ligand design and catalyst development. By systematically modifying the ligand framework, researchers can fine-tune the properties of the metal complex to achieve desired catalytic performance.

Influence of Ligand Substitution on Coordination Geometry and Electronic Properties

The substitution pattern on the this compound ligand has a profound impact on the coordination geometry and electronic properties of the resulting metal complex. These modifications can be broadly categorized into changes in steric bulk and electronic effects (electron-donating or electron-withdrawing).

Steric Effects: The introduction of bulky substituents on the aromatic ring of the phenolate moiety can influence the coordination number and geometry of the metal center. For instance, sterically demanding groups can prevent the formation of higher-coordinate species or favor a specific geometric arrangement to minimize steric hindrance. nih.gov In some cases, bulky substituents can lead to the isolation of low-coordinate complexes that might otherwise be unstable. nih.gov

Electronic Effects: The electronic nature of the substituents on the ligand framework directly modulates the electronic properties of the metal center. Electron-donating groups increase the electron density on the metal, which can affect its redox potential and Lewis acidity. nih.gov Conversely, electron-withdrawing groups decrease the electron density on the metal, making it more electrophilic. These electronic perturbations can be systematically studied using techniques like NMR spectroscopy, where changes in chemical shifts can be correlated with the electronic properties of the substituents. nih.gov

For example, in a series of para-substituted m-terphenyl (B1677559) Group 12 complexes, a linear correlation was observed between the ¹¹³Cd and ¹⁹⁹Hg NMR chemical shifts and the Hammett constants of the substituents, demonstrating a clear electronic influence of the ligand on the metal center. nih.gov Similarly, in copper(II) complexes with tetradentate ligands, the presence of a trifluoromethyl group on the phenol ring significantly affects the acidity of the phenol and, consequently, the catalytic process. rsc.org

The interplay of steric and electronic effects can also lead to more subtle structural changes, such as variations in bond lengths and angles within the coordination sphere. nih.gov These modifications, in turn, influence the reactivity of the complex.

Table 3: Influence of Ligand Substitution on Complex Properties

| Substitution Type | Effect on Ligand | Impact on Metal Complex | Example Reference |

| Bulky Substituents | Increased steric hindrance | Altered coordination number and geometry | nih.govnih.gov |

| Electron-Donating Groups | Increased electron density on donor atoms | Increased electron density on the metal center, altered redox potential | nih.govnih.gov |

| Electron-Withdrawing Groups | Decreased electron density on donor atoms | Decreased electron density on the metal center, increased electrophilicity | nih.govrsc.org |

Mechanistic Insights into Metal-Ligand Interactions and Their Catalytic Roles

Understanding the mechanistic details of how metal-ligand interactions drive catalysis is crucial for the rational design of more efficient catalysts. For complexes of this compound and its derivatives, several key mechanistic aspects have been elucidated.

Metal-Ligand Cooperativity: In many catalytic cycles, both the metal and the ligand play active roles. The ligand is not merely a spectator but can participate in substrate activation, proton transfer, and electron transfer processes. illinois.eduosti.gov For example, in some oxidation reactions catalyzed by copper(II) complexes, the phenolate/phenol group of the ligand is involved in intramolecular proton transfer with the bound substrate. rsc.org This cooperative effect between the metal and the ligand is essential for the catalytic transformation.

Role of the Secondary Coordination Sphere: Interactions beyond the primary coordination sphere, often referred to as second-sphere interactions, can also play a significant role in catalysis. illinois.edu These non-covalent interactions, such as hydrogen bonding, can help to position the substrate correctly, stabilize reactive intermediates, and facilitate proton and electron transfer. illinois.edu The design of ligands that incorporate specific second-sphere functionalities is a growing area of research aimed at mimicking the sophisticated active sites of metalloenzymes. illinois.edu

Redox-Active Ligands: When the this compound ligand itself can undergo reversible oxidation and reduction, it is termed a "redox-active" or "non-innocent" ligand. In such cases, the ligand can act as an electron reservoir, participating directly in the redox changes that occur during the catalytic cycle. osti.govresearchgate.net This metal-ligand redox cooperativity can enable multi-electron transformations that would be difficult to achieve with the metal center alone. osti.gov

Catalytic Cycles: Detailed mechanistic studies, often employing a combination of kinetic analysis, spectroscopy, and computational methods, have been used to map out the catalytic cycles for various reactions. nih.govcardiff.ac.uk For instance, in the ring-opening polymerization of lactones catalyzed by zinc(II) complexes, the mechanism often involves the coordination of the monomer to the metal center, followed by nucleophilic attack by an initiator (such as an alcohol) and subsequent insertion of the monomer into the growing polymer chain. researchgate.netresearchgate.netnih.gov In oxidation catalysis, the formation of metal-peroxo or metal-oxo species is often a key step, with the ligand environment modulating the reactivity of these intermediates. acs.org

By gaining a deeper understanding of these mechanistic principles, chemists can design new generations of this compound-based catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations.

Iv. Advanced Spectroscopic and Structural Elucidation of 2 Methylamino Phenol Systems

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the nature of chemical bonds within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.

In the FT-IR spectrum of 2-(Methylamino)phenol, characteristic absorption bands are observed that confirm the presence of its key functional groups. A notable broad band in the region of 3320 cm⁻¹ is attributed to the O-H stretching vibration of the phenolic hydroxyl group. The C-N stretching vibration of the methylamino group is typically observed around 1605 cm⁻¹.

For Schiff base derivatives of this compound, the FT-IR spectra show a moderately intense band in the range of 1618-1640 cm⁻¹, which is assigned to the asymmetric stretching of the C=N bond of the coordinated Schiff base ligand. researchgate.net In some Schiff base resins, the azomethine (C=N) peak can be found at approximately 1615 cm⁻¹, and this may shift to a higher frequency, such as 1621 cm⁻¹, upon polymerization. jchemlett.com The spectra of these derivatives also feature bands corresponding to the coordinated pyridyl ring when present. researchgate.net

The analysis of these vibrational modes is crucial for confirming the molecular structure and understanding the effects of substituent groups and coordination with metal ions.

Interactive Data Table: Characteristic FT-IR Peaks for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type |

| Phenolic O-H | Stretching | ~3320 | This compound |

| Methylamino C-N | Stretching | ~1605 | This compound |

| Azomethine C=N | Asymmetric Stretching | 1618-1640 | Schiff Base Derivatives |

| Azomethine C=N | Stretching | ~1615 | Schiff Base |

| Azomethine C=N | Stretching | ~1621 | Schiff Base Resin |

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that involve a change in the molecule's polarizability. While specific Raman data for this compound is not extensively detailed in the provided context, it is a valuable technique for studying such compounds. For related ortho-hydroxy aryl Schiff bases, Raman spectroscopy, in conjunction with FT-IR and inelastic neutron scattering, has been used to assign vibrational modes across a wide spectral region. researchgate.net This comprehensive approach allows for a deeper understanding of molecular vibrations, including those associated with hydrogen bonding. researchgate.net The use of Raman spectroscopy can be particularly beneficial for analyzing aqueous solutions and for studying vibrations that are weak or absent in the FT-IR spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, including UV-Visible, fluorescence, and phosphorescence techniques, probes the electronic energy levels of a molecule and provides insights into its chromophores and luminescent properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For this compound, the phenolic group acts as a chromophore, with absorption typically occurring in the 270–290 nm range. Schiff base derivatives of this compound exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic rings are generally observed in the 210-400 nm range, while the n → π* transitions of the azomethine group (-C=N-) are also found in this region. ajgreenchem.comresearchgate.net For instance, some Schiff bases show absorption bands at around 219 and 296 nm attributed to the aromatic ring, and a band at 379 nm for the π → π* transition of the C=N group. researchgate.net In some cases, three absorption peaks are observed, with those around 216-242 nm assigned to π → π* transitions and those around 302-307 nm assigned to n → π* transitions. semanticscholar.org

The solvent can influence the position of these absorption bands, and solvatochromic studies can provide information about the electronic structure and polarity of the molecule in its ground and excited states. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima (λmax) for this compound Derivatives

| Transition | Wavelength Range (nm) | Compound Type |

| Phenolic Chromophore | 270-290 | This compound |

| π → π* (Aromatic) | 210-400 | Schiff Base Derivatives |

| n → π* (Azomethine) | 210-400 | Schiff Base Derivatives |

| π → π | ~216-242 | Heterocyclic Ligands |

| n → π | ~302-307 | Heterocyclic Ligands |

Fluorescence and phosphorescence are emission processes that occur after a molecule absorbs light. These techniques are highly sensitive to the molecular structure and environment.

Fluorescence involves the emission of a photon from an excited singlet state, a process that is typically short-lived. libretexts.org Phosphorescence is a longer-lived emission from an excited triplet state. libretexts.org The quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of these processes. libretexts.org

Schiff base derivatives of this compound can exhibit fluorescence. researchgate.net The emission spectra of these compounds are often solvent-dependent and can show broad peaks. researchgate.net For example, some derivatives display an emission band in the wavelength range of 380 to 500 nm, which is assigned to π → π* electronic transitions. researchgate.net The introduction of different substituents can significantly impact the fluorescence quantum yields. researchgate.net For instance, BF2 complexes with (2-quinolin-2-yl)phenol ligands have been shown to be strongly fluorescent. researchgate.net

The study of fluorescence and phosphorescence provides valuable information on the excited state properties of these molecules and their potential applications in areas such as fluorescent dyes and sensors. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of a derivative like 2-((benzyl(methyl)amino)methyl)phenol, distinct signals can be observed for the different types of protons. The aromatic protons typically appear in the range of 6.70–7.40 ppm. rsc.org The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen and the aromatic ring show singlets around 3.63 ppm and 3.78 ppm, respectively, while the methyl (-CH₃) protons of the methylamino group appear as a singlet around 2.27 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a derivative such as 2-((benzyl(methyl)amino)methyl)phenol, the carbon attached to the phenolic hydroxyl group (C-O) resonates at approximately 157.8 ppm. rsc.org The aromatic carbons appear in the typical region of 116.1–136.8 ppm. rsc.org The methylene carbons give signals around 60.9 and 61.4 ppm, and the methyl carbon of the methylamino group is observed at about 41.2 ppm. rsc.org

By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, the complete connectivity of the atoms in this compound and its derivatives can be determined with high precision.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.70-7.40 | 116.1-136.8 |

| Phenolic C-O | - | ~157.8 |

| Methylene (-CH₂-) | ~3.63, ~3.78 | ~60.9, ~61.4 |

| Methyl (-CH₃) | ~2.27 | ~41.2 |

Proton (¹H) NMR for Characterizing Hydrogen Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for identifying the various hydrogen environments in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

Aromatic Protons : The protons on the phenyl ring typically appear in the range of δ 6.5–7.5 ppm. The substitution pattern on the ring affects the specific chemical shifts and coupling patterns.

Amine and Hydroxyl Protons : The protons of the amine (N-H) and hydroxyl (O-H) groups are exchangeable and their signals can be broad. chemistryconnected.com Their chemical shifts are sensitive to solvent, concentration, and temperature, typically appearing in a wide range from δ 0.5–5 ppm for the amine and δ 4–7 ppm for the phenol (B47542). chemistryconnected.com In some derivatives, the phenolic proton can be observed around δ 5-6 ppm.

Methyl Protons : The methyl group (CH₃) attached to the nitrogen atom gives a characteristic signal, often a singlet or a doublet depending on the coupling with the N-H proton, usually found in the upfield region of the spectrum. For instance, in a zinc complex containing a {[(2′- dimethylaminoethyl)methylamino]methyl}phenol ligand, the NCH₃ signal appears at δ 2.21 ppm. acs.org

Dynamic NMR studies, such as 2D EXSY, can provide information about conformational exchanges occurring in solution at rates intermediate on the NMR time scale. mdpi.com

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Aromatic Carbons : The sp²-hybridized carbons of the phenyl ring typically resonate in the downfield region of the spectrum, generally between δ 110 and 160 ppm. rsc.org The carbon atom attached to the hydroxyl group (C-O) is often found at the lower field end of this range, for example at δ 157.20 ppm in phenol itself. rsc.org

Aliphatic Carbons : The sp³-hybridized carbon of the methyl group (N-CH₃) appears in the upfield region of the spectrum. For example, in a zinc complex with a related ligand, the NCH₃ carbon is observed at δ 41.9 ppm. acs.org

The specific chemical shifts provide a fingerprint of the carbon framework, and comparison with data for similar structures aids in the complete assignment of the spectrum. acs.org

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic | 6.5 - 7.5 | 110 - 160 | rsc.org |

| Phenolic OH | 4 - 7 | 157.20 (for phenol) | chemistryconnected.comrsc.org |

| Amine NH | 0.5 - 5 | - | chemistryconnected.com |

| N-CH₃ | ~2.21 | ~41.9 | acs.org |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For unambiguous assignment of complex structures, especially in derivatives of this compound, advanced two-dimensional (2D) NMR techniques are employed. walisongo.ac.idmostwiedzy.pl

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons, for instance, within the aromatic ring system. walisongo.ac.idrsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of a proton's chemical shift to its corresponding carbon. walisongo.ac.idrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). walisongo.ac.idrsc.org This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule, such as the methyl group to the aromatic ring via the nitrogen atom. walisongo.ac.idrsc.org

These 2D NMR methods are crucial for confirming the structures of newly synthesized compounds and for studying their conformational dynamics in solution. mdpi.comresearcher.life

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. acs.org

Single Crystal X-ray Diffraction Studies of this compound and its Metal Complexes

Single crystal X-ray diffraction has been used to determine the structures of various derivatives and metal complexes of this compound. bohrium.comtandfonline.com

For example, the crystal structure of a dinuclear vanadium(V) complex with a ligand derived from 2,4-dibromo-6-(5-methylamino- thiadiazol-2-yl)phenol reveals an octahedral coordination environment around each vanadium atom. tandfonline.com In another study, zinc(II) and vanadium(V) complexes of 5-bromo-2-((2-(methylamino)ethylimino)methyl)phenol were characterized, showing dinuclear and mononuclear structures with square pyramidal and tetrahedral coordination geometries, respectively. nih.gov The analysis of these structures provides valuable data on how the ligand coordinates to different metal centers.

| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [V₂O₂(μ-O)L₂(OEt)₂] (L = deprotonated 2,4-dibromo-6-(5-methylamino- thiadiazol-2-yl)phenol) | Hexagonal | R-3 | Octahedral V coordination, V-V distance = 3.365(1) Å | tandfonline.com |

| [Zn₂Cl₂L₂] (L = 5-bromo-2-((2-(methylamino)ethylimino)methyl)phenolate) | - | - | Dinuclear, square pyramidal Zn coordination | nih.gov |

| [ZnCl₂(HL)] (HL = 5-bromo-2-((2-(methylamino)ethylimino)methyl)phenol) | - | - | Mononuclear, tetrahedral Zn coordination | nih.gov |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the solid-state structures of this compound and its derivatives. mdpi.com

Intermolecular Hydrogen Bonding : In the crystal lattice, molecules are often linked together by intermolecular hydrogen bonds. mdpi.com These can involve the phenolic hydroxyl group acting as a donor and an acceptor, or the amine group participating in N-H···O or N-H···N interactions. researchgate.netconicet.gov.ar These networks can lead to the formation of chains, dimers, or more complex three-dimensional architectures. researchgate.net

The analysis of these hydrogen bonding networks is crucial for understanding the packing of molecules in the crystal and for correlating the structure with physical properties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. researchgate.net The molecular weight of this compound is 123.15 g/mol . nih.gov

In the mass spectrum of a phenolic compound, the molecular ion peak (M⁺) is typically observed. docbrown.info Fragmentation often involves the loss of stable neutral molecules or radicals. For this compound, common fragmentation pathways could include:

Loss of a hydrogen atom to form the [M-1]⁺ ion.

Loss of a methyl radical (•CH₃) from the amine group.

Cleavage of the C-N bond.

Loss of carbon monoxide (CO) from the phenolic ring, a characteristic fragmentation for phenols.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula. rsc.org Techniques like electrospray ionization (ESI) are often used for the analysis of metal complexes and larger derivatives. acs.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer.